molecular formula C11H10N4O3 B1650989 6-Hydroxy-4-oxo-1-phenyl-pyridazine-3-carbohydrazide CAS No. 121582-92-1

6-Hydroxy-4-oxo-1-phenyl-pyridazine-3-carbohydrazide

Cat. No. B1650989
M. Wt: 246.22
InChI Key: PWGASJXUHAREBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-4-oxo-1-phenyl-pyridazine-3-carbohydrazide is a heterocyclic compound . It is a derivative of pyridazine, which is a heterocycle containing two adjacent nitrogen atoms . This compound can be used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Cyanoacetic acid hydrazide, a commercially available substituted hydrazide, is often used as it can act as both an N- and C-nucleophile . Reactions of cyanoacetic acid hydrazide with numerous reactants are used in the synthesis of a variety of polyfunctional heterocyclic compounds .


Chemical Reactions Analysis

The chemical reactivity of compounds like 6-Hydroxy-4-oxo-1-phenyl-pyridazine-3-carbohydrazide is often explored through their interactions with various reactants. For instance, upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites . This leads to the formation of a variety of polyfunctional heterocyclic compounds .

properties

CAS RN

121582-92-1

Product Name

6-Hydroxy-4-oxo-1-phenyl-pyridazine-3-carbohydrazide

Molecular Formula

C11H10N4O3

Molecular Weight

246.22

IUPAC Name

4-hydroxy-6-oxo-1-phenylpyridazine-3-carbohydrazide

InChI

InChI=1S/C11H10N4O3/c12-13-11(18)10-8(16)6-9(17)15(14-10)7-4-2-1-3-5-7/h1-6,16H,12H2,(H,13,18)

InChI Key

PWGASJXUHAREBZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NN)O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.